molecular formula C18H28N8O5 B12718679 L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- CAS No. 128554-80-3

L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)-

Cat. No.: B12718679
CAS No.: 128554-80-3
M. Wt: 436.5 g/mol
InChI Key: VNIODVOGDFDIJQ-LBPRGKRZSA-N
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Description

L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- is a compound that combines the amino acid L-Arginine with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- typically involves the coupling of L-Arginine with a purine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Arginine, N2-(((6-(1,6-dihydro-6-oxo-9H-purin-9-yl)hexyl)oxy)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit viral replication by targeting viral enzymes or enhance immune responses by activating immune cells .

Properties

CAS No.

128554-80-3

Molecular Formula

C18H28N8O5

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[6-(6-oxo-1H-purin-9-yl)hexoxycarbonylamino]pentanoic acid

InChI

InChI=1S/C18H28N8O5/c19-17(20)21-7-5-6-12(16(28)29)25-18(30)31-9-4-2-1-3-8-26-11-24-13-14(26)22-10-23-15(13)27/h10-12H,1-9H2,(H,25,30)(H,28,29)(H4,19,20,21)(H,22,23,27)/t12-/m0/s1

InChI Key

VNIODVOGDFDIJQ-LBPRGKRZSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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